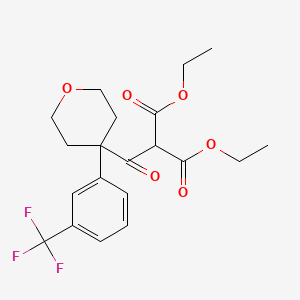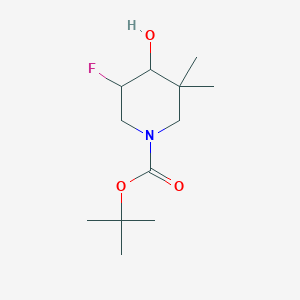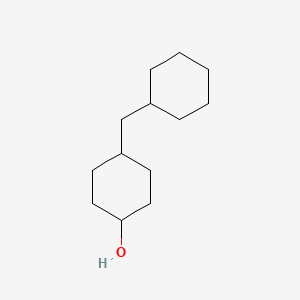
Cyclohexanol, 4-(cyclohexylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanol, 4-(cyclohexylmethyl)- is an organic compound that belongs to the class of cycloalkanes It is a derivative of cyclohexanol, where a cyclohexylmethyl group is attached to the fourth carbon of the cyclohexanol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclohexanol, 4-(cyclohexylmethyl)- can be synthesized through several methods. One common method involves the hydrogenation of phenol in the presence of a catalyst such as palladium or nickel. The reaction typically occurs under high pressure and temperature conditions to ensure complete hydrogenation.
Another method involves the oxidation of cyclohexane using air or oxygen in the presence of a cobalt catalyst. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and purified through distillation.
Industrial Production Methods
In industrial settings, cyclohexanol, 4-(cyclohexylmethyl)- is often produced through the catalytic hydrogenation of benzene. This process involves the use of a metal catalyst, such as platinum or rhodium, and occurs under high pressure and temperature conditions. The resulting product is then purified through distillation and other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanol, 4-(cyclohexylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form cyclohexanone, a key intermediate in the production of nylon.
Reduction: Reduction reactions can convert cyclohexanol, 4-(cyclohexylmethyl)- to cyclohexane.
Substitution: The hydroxyl group in cyclohexanol can be substituted with other functional groups, such as halogens, through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Various halogenated cyclohexanols
Aplicaciones Científicas De Investigación
Cyclohexanol, 4-(cyclohexylmethyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a solvent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Cyclohexanol, 4-(cyclohexylmethyl)- is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of cyclohexanol, 4-(cyclohexylmethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, affecting their structure and function. Additionally, the cyclohexylmethyl group can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity.
Comparación Con Compuestos Similares
Cyclohexanol, 4-(cyclohexylmethyl)- can be compared with other similar compounds, such as:
Cyclohexanol: The parent compound, which lacks the cyclohexylmethyl group.
Cyclohexanone: An oxidized form of cyclohexanol.
Cyclohexane: A fully reduced form of cyclohexanol.
The presence of the cyclohexylmethyl group in cyclohexanol, 4-(cyclohexylmethyl)- imparts unique chemical properties, such as increased hydrophobicity and steric hindrance, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
100544-80-7 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
4-(cyclohexylmethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C13H24O/c14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h11-14H,1-10H2 |
Clave InChI |
QYZFQZJJSMHXOK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)CC2CCC(CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


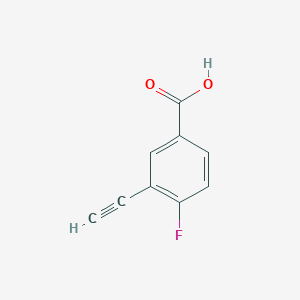
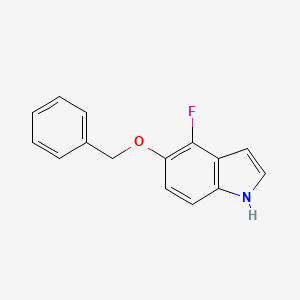



![1-[4-(Methoxycarbonyl)phenyl]urea](/img/structure/B13981686.png)

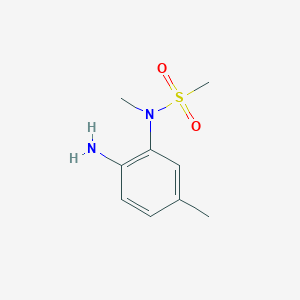
![3-Chlorobenzofuro[2,3-b]pyridine](/img/structure/B13981706.png)
